![molecular formula C12H16N2O4 B13420098 Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate CAS No. 4815-67-2](/img/structure/B13420098.png)
Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate is an organic compound known for its utility in various chemical syntheses. It is often used as a protected form of ammonia in the synthesis of primary amines. The compound is characterized by its molecular formula C10H13NO3 and is known for its stability and reactivity in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with 2-hydroxyethylamine. This reaction proceeds under mild conditions and does not require an inert atmosphere . The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NHCH}_2\text{CH}_2\text{OH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state of reactants and products, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Benzyl N-{[(2-oxoethyl)carbamoyl]methyl}carbamate.
Reduction: Benzyl N-{[(2-aminoethyl)carbamoyl]methyl}carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Utilized in the synthesis of functionalized N-arylaminoethyl amides as noncovalent inhibitors of cathepsin S.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate involves its interaction with various molecular targets during chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form stable products. The hydroxyl and carbamate groups play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the hydroxyethyl group.
Ethyl N-(2-hydroxyethyl)carbamate: Similar but with an ethyl group instead of a benzyl group.
Methyl carbamate: A simpler carbamate with a methyl group.
Uniqueness: Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate is unique due to its combination of a benzyl group and a hydroxyethyl group, which provides distinct reactivity and stability compared to other carbamates. This makes it particularly useful in specialized chemical syntheses and industrial applications .
Properties
CAS No. |
4815-67-2 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
benzyl N-[2-(2-hydroxyethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c15-7-6-13-11(16)8-14-12(17)18-9-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,13,16)(H,14,17) |
InChI Key |
JUZSJXKATUCDAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


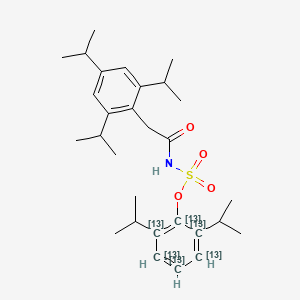
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
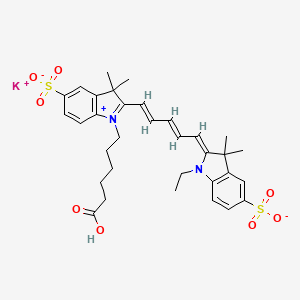

![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
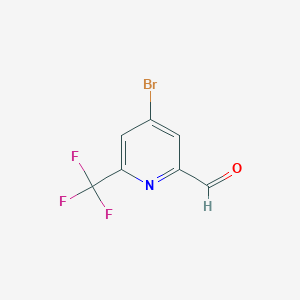
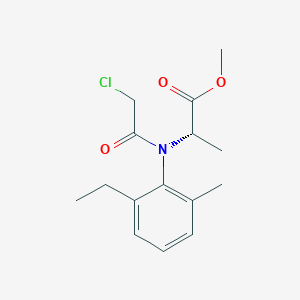
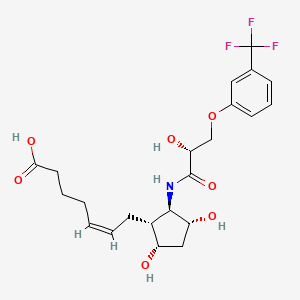

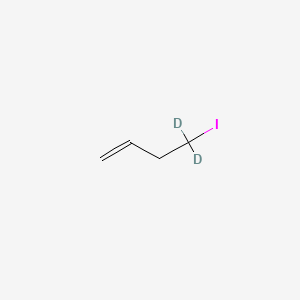
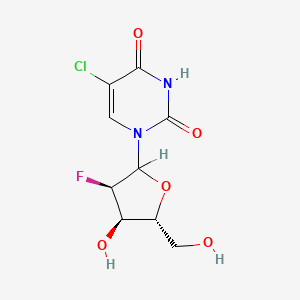
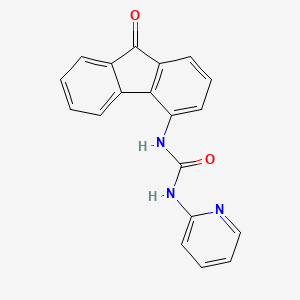
![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
